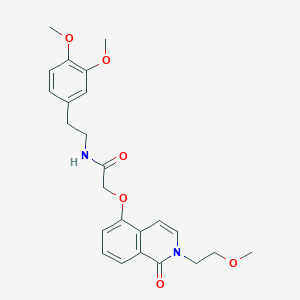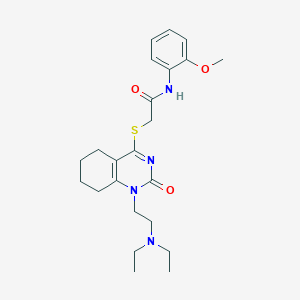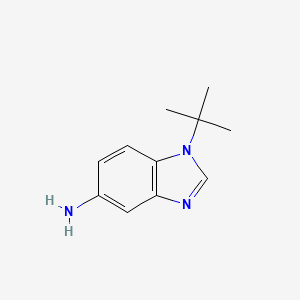![molecular formula C13H15N3O3 B2699984 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide CAS No. 1207030-35-0](/img/structure/B2699984.png)
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
作用机制
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets by forming hydrogen bonds . The nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring act as hydrogen bond acceptors , which could potentially influence the interaction with their targets.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that the compound may affect pathways related to these enzymes.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole ring in the compound’s structure could potentially influence its pharmacokinetic properties, as oxadiazoles are known to possess hydrogen bond acceptor properties .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Action Environment
It is known that the synthesis of 1,2,4-oxadiazole derivatives can be achieved at ambient temperature , suggesting that the compound may be stable under normal environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be essential for industrial applications.
化学反应分析
Types of Reactions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
科学研究应用
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide has several scientific research applications:
相似化合物的比较
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Commonly found in various pharmaceutical agents.
Uniqueness
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 1,2,4-oxadiazole ring with a phenoxypropanamide moiety makes it a versatile compound for various applications .
属性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(18-11-6-4-3-5-7-11)13(17)14-8-12-15-10(2)16-19-12/h3-7,9H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVPAGORQLWWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2699903.png)

![2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2699905.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2699906.png)
![1-[(5,6-Dichloropyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2699908.png)
![1-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-[CYCLOHEXYL(METHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2699911.png)
![2-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2699914.png)
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2699915.png)
![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)

![1-(4-methoxyphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2699920.png)
![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)

